molecular formula C16H15ClN2O3 B2810413 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide CAS No. 380563-28-0

1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide

Cat. No.: B2810413
CAS No.: 380563-28-0
M. Wt: 318.76
InChI Key: JBMKSILOCSVHGX-UHFFFAOYSA-N
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Description

This compound features a 1,4-naphthoquinone core substituted with a chlorine atom at position 3 and a piperidinecarboxamide group at position 2. The piperidinecarboxamide substituent introduces hydrogen-bonding capabilities and modulates lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name

1-(3-chloro-1,4-dioxonaphthalen-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c17-12-13(19-7-5-9(6-8-19)16(18)22)15(21)11-4-2-1-3-10(11)14(12)20/h1-4,9H,5-8H2,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMKSILOCSVHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide typically involves multiple steps, starting with the chlorination of naphthalene derivatives to introduce the chloro group at the 3-position

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to streamline the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or other reduced forms.

  • Substitution: Substitution reactions can be performed to replace the chloro group or other substituents on the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine forms, and substituted naphthalene derivatives, each with unique chemical and biological properties.

Scientific Research Applications

1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide has diverse applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.

  • Industry: It is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Halogenated Derivatives
  • 2-Bromo-N-(1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)benzamide Replaces the carboxamide with a bromobenzamide group. Exhibits anti-Trypanosoma cruzi activity by targeting trypanothione reductase, a key enzyme in parasite redox homeostasis . The bromine atom may enhance electrophilicity, improving binding to thiol groups in enzyme active sites compared to chlorine.
  • N-Acetyl-S-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)cysteine Substitutes the piperidinecarboxamide with a cysteine-derived thioether. Acts as a prodrug, releasing redox-active naphthoquinone upon hydrolysis. Potential applications in targeting glutathione-dependent pathways in parasites or cancer cells .
Heterocyclic Modifications
  • 1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide Incorporates a thiophenemethyl group on the carboxamide.
  • 2-(1-(2-Cyanophenyl)piperazinyl)-3-chloro-1,4-NQ Replaces the piperidinecarboxamide with a piperazinyl group bearing a cyano substituent.

Functional Group Comparisons

Compound Key Substituent Biological Activity Synthesis Method
Target Compound Piperidinecarboxamide Undisclosed (presumed redox modulation) Likely via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with piperidine derivatives
2-Bromo-N-(...)benzamide Bromobenzamide Anti-Trypanosoma cruzi (IC₅₀ ~1.2 µM) DIEA-mediated coupling in acetonitrile, purified via silica gel chromatography
1-(3-Chloro-...)-piperidine-4-carboxylic acid Carboxylic acid Probable metal chelation or prodrug activation Hydrolysis of carboxamide or direct substitution
4-((3-Chloro-1,4-dioxo...yl)amino)-N-phenethylbenzenesulfonamide Sulfonamide Potential carbonic anhydrase inhibition Silica gel chromatography (hexane/EtOAc = 2:1), 56% yield
2-(1-(2-Cyanophenyl)piperazinyl)-3-chloro-1,4-NQ Piperazinyl-cyano Serotonin receptor modulation (hypothesized) Reaction of 2,3-dichloro-1,4-NQ with 1-(2-cyanophenyl)piperazine in chloroform

Biological Activity

1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological effects, particularly in the context of neurological and anticancer applications.

  • Molecular Formula : C22H18ClFN2O3
  • Molecular Weight : 412.84 g/mol
  • CAS Number : 1008011-41-3

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structural components suggest potential interactions with T-type calcium channels and other targets relevant to neurological disorders and cancer.

Anticancer Properties

Research indicates that compounds similar to 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide exhibit anticancer properties by inhibiting angiogenesis and tumor growth. For instance, studies have shown that derivatives of piperidine-based compounds can effectively inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Neurological Effects

In models of absence epilepsy, compounds structurally related to this piperidine derivative have demonstrated significant reductions in seizure frequency and duration. The mechanism appears to involve selective inhibition of T-type calcium channels, which are crucial for the generation of thalamocortical oscillations associated with absence seizures .

Study on Anticancer Activity

A study published in Current Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives. The findings suggested that modifications to the piperidine ring could enhance anticancer activity against various tumor cell lines. The study highlighted the importance of specific substitutions in achieving desired biological effects .

Neurological Applications

In a genetic model of absence epilepsy, a related piperidine compound showed a robust reduction in seizure activity at low plasma concentrations (33 nM). This study emphasized the compound's potential for treating neurological disorders without significant cardiovascular side effects, indicating a favorable therapeutic window .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits tumor growth and angiogenesis
NeurologicalReduces seizure frequency and duration
Enzyme InteractionPotential inhibition of T-type calcium channels

Q & A

Q. What synthetic strategies are optimal for preparing 1-(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-piperidinecarboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of substituted naphthoquinones with piperidinecarboxamide precursors. Key considerations include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, critical for coupling the chlorinated naphthalene core with the piperidine moiety .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts may accelerate cyclization or amide bond formation.
  • Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability of intermediates.
    Yield optimization requires Design of Experiments (DoE) to screen variables like solvent polarity, stoichiometry, and temperature gradients .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns on the naphthalene ring (e.g., chloro and dioxo groups at positions 1,3,4) and piperidine carboxamide connectivity.
    • HRMS : Validate molecular formula (e.g., C₁₆H₁₄ClN₂O₃) with ≤ 3 ppm mass accuracy .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, though this requires high-purity crystals .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition : Test against kinases (e.g., MAPK) or oxidoreductases (e.g., NADPH oxidase) due to the compound’s redox-active naphthoquinone core .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
  • ADME Profiling : Assess solubility (logP via shake-flask method) and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., binding to ATP pockets in kinases). Prioritize derivatives with improved binding energy (ΔG ≤ -8 kcal/mol) .
  • QSAR Modeling : Train models on datasets of naphthoquinone derivatives to predict bioactivity based on descriptors like HOMO-LUMO gap and ClogP .
  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to explore feasible synthetic routes for novel analogs .

Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed cell passage number, serum-free media) to minimize variability .
  • Orthogonal Validation : Combine enzyme inhibition data with transcriptomic profiling (RNA-seq) to confirm target engagement .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate published IC₅₀ values, identifying outliers due to methodological differences (e.g., assay duration, compound solubility) .

Q. How does the chloro-substitution pattern on the naphthalene ring influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The 3-chloro group increases electrophilicity at the 1,4-dioxo positions, facilitating nucleophilic attacks (e.g., in Michael additions). Confirmed via cyclic voltammetry (redox peaks at -0.5 to -0.7 V vs. Ag/AgCl) .
  • Hammett Analysis : Quantify substituent effects using σₚ values (σₚ for Cl = +0.23), correlating with reaction rates in SNAr mechanisms .

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (320–400 nm) to identify degradation pathways .
  • Stabilizers : Add antioxidants (e.g., BHT) or lyophilize with cyclodextrins to protect the naphthoquinone core from hydrolysis .

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